trans-2-(4-Methylthiophenyl)cyclopentanol
Description
trans-2-(4-Methylthiophenyl)cyclopentanol is a chiral cyclopentanol derivative featuring a 4-methylthiophenyl substituent at the trans-2 position of the cyclopentane ring. This compound belongs to a broader class of substituted cyclopentanols, which are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science. The synthesis of such compounds often employs asymmetric hydrogenation strategies using chiral iridium catalysts, achieving high enantioselectivity (>99% ee) and trans/cis selectivity (>99:1) .
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16OS/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3 |
InChI Key |
GVRPSGKRVQIOQU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CCCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Methylthiophenyl)cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-methylthiophenol as the primary starting materials.
Grignard Reaction: The 4-methylthiophenol is first converted into a Grignard reagent by reacting it with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then added to cyclopentanone, resulting in the formation of the desired this compound.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-Methylthiophenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl group or the thiophenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted cyclopentanol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-2-(4-Methylthiophenyl)cyclopentanol is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying various organic reactions and mechanisms.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate its interactions with biological molecules and pathways.
Medicine:
Pharmaceutical Research: this compound is explored for its potential therapeutic properties and as a precursor in drug development.
Industry:
Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of trans-2-(4-Methylthiophenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The hydroxyl group and the thiophenyl group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The table below compares trans-2-(4-Methylthiophenyl)cyclopentanol with structurally related cyclopentanol derivatives:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| This compound | 4-Methylthiophenyl | C₁₂H₁₆OS | 208.32 | Sulfur-containing group; chiral center |
| trans-2-(3-Fluorophenyl)cyclopentanol | 3-Fluorophenyl | C₁₁H₁₃FO | 188.22 | Electron-withdrawing fluorine substituent |
| trans-2-(4-(Dimethylamino)phenyl)cyclopentanol | 4-Dimethylaminophenyl | C₁₃H₁₉NO | 205.30 | Electron-donating amino group |
| trans-2-(4-Methylphenyl)cyclopropyl)methanol | 4-Methylphenyl (cyclopropane) | C₁₁H₁₄O | 162.23 | Cyclopropane ring; methanol substituent |
| trans-2-(4-tert-Butylphenyl)cyclopentanol | 4-tert-Butylphenyl | C₁₅H₂₂O | 218.34 | Bulky tert-butyl group; increased hydrophobicity |
Key Observations :
- Electronic Effects: The 4-methylthiophenyl group in the target compound provides a sulfur atom capable of π-conjugation and hydrogen bonding, distinguishing it from fluorine (electron-withdrawing) and dimethylamino (electron-donating) analogs .
- Steric Effects : Bulky substituents like tert-butyl (C₁₅H₂₂O) reduce solubility but enhance steric shielding in catalytic reactions .
Yield and Selectivity Trends :
Challenges and Limitations
- Synthetic Complexity : Bulky substituents (e.g., tert-butyl) necessitate specialized catalysts, increasing production costs .
Biological Activity
trans-2-(4-Methylthiophenyl)cyclopentanol is an organic compound notable for its potential biological activities and chemical properties. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H16OS
- Functional Groups : Contains a cyclopentanol ring and a 4-(methylthio)phenyl substituent.
The compound's unique structure allows it to participate in various chemical reactions, including oxidation and reduction, which can affect its biological activity.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Oxidation Reactions : The compound can undergo oxidation to form sulfoxides or sulfones, which may enhance its reactivity and biological interactions.
- Substitution Reactions : It can participate in substitution reactions where the methylthio group can be replaced by other functional groups, potentially altering its biological effects.
- Cellular Interactions : The methylthio group may influence the compound's interactions with cellular targets, impacting pathways such as inflammation and cell adhesion .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Compounds similar in structure have shown potential in inhibiting inflammatory pathways by affecting NF-kB signaling. This pathway is crucial for regulating immune response and inflammation .
- Cell Adhesion Inhibition : The compound may inhibit cell adhesion molecules (CAMs), which are important in inflammatory responses. This suggests a role in reducing inflammation-related conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on Inflammatory Responses : A study highlighted that compounds with similar structures could inhibit the activation of NF-kB, leading to reduced expression of inflammatory mediators such as e-selectin. This suggests a potential therapeutic application for inflammatory diseases .
- Synthesis and Activity Correlation : Research has demonstrated that the presence of electron-donating groups like methylthio can enhance the yield and selectivity of reactions involving phenolic compounds, indicating that structural modifications can significantly impact biological activity .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| trans-2-(4-Methylphenyl)cyclopentanol | Lacks methylthio group | Limited anti-inflammatory properties |
| trans-2-(4-Ethylthio)phenylcyclopentanol | Ethylthio instead of methylthio | Potentially different anti-inflammatory effects |
The presence of the methylthio group in this compound contributes to its distinct reactivity and potential biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
